Home > Products > Screening Compounds P40647 > Afuresertib hydrochloride
Afuresertib hydrochloride - 1047645-82-8

Afuresertib hydrochloride

Catalog Number: EVT-253073
CAS Number: 1047645-82-8
Molecular Formula: C18H18Cl3FN4OS
Molecular Weight: 463.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afuresertib hydrochloride is a pan-AKT kinase inhibitor that has been studied for its potential therapeutic effects in various types of cancer. AKT kinase is a critical component of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting AKT kinase, afuresertib aims to restore drug sensitivity in tumors that have developed resistance to conventional treatments.

Applications in Various Fields

Ovarian Cancer

In a Phase IB study, afuresertib was administered in combination with paclitaxel and carboplatin to patients with recurrent platinum-resistant epithelial ovarian cancer (PROC) and primary platinum-refractory ovarian cancer (PPROC). The study aimed to determine the maximum tolerated dose (MTD) of afuresertib when used in this combination and to evaluate its safety, tolerability, and clinical activity. The results showed that the MTD of afuresertib was 125 mg/day, and the combination demonstrated efficacy in recurrent PROC with an overall response rate (ORR) of 32% by RECIST 1.1 criteria and a median progression-free survival of 7.1 months1.

Langerhans Cell Histiocytosis

Another study evaluated the efficacy and safety of afuresertib in patients with Langerhans cell histiocytosis (LCH), a rare disease characterized by the accumulation of Langerhans cells in various organs. The study was a single-arm, open-label trial that included adults and adolescents with relapsed/refractory LCH as well as treatment-naive patients. Afuresertib was administered at 125 mg once daily, and the results indicated that it was active in patients with both treatment-naive and relapsed/refractory LCH. The pharmacokinetic and safety profile of afuresertib in LCH patients was consistent with that observed in patients with other hematologic malignancies. Among the patients evaluated, 29% were reported as better at the three and/or six-month disease assessment2.

Ipatasertib

  • Compound Description: Ipatasertib is an ATP-competitive, specific inhibitor of AKT, similar to afuresertib hydrochloride. [] It has shown promising results in preclinical studies for treating various cancers, including malignant pleural mesothelioma. []
  • Relevance: Both ipatasertib and afuresertib hydrochloride belong to the same chemical class of ATP-competitive AKT inhibitors and share a high degree of structural similarity, particularly in the regions responsible for binding to the AKT kinase domain. [] The shared mechanism of action and structural similarities allow for direct comparison of their efficacy and specificity against different cancer cell lines.

AZD5363

  • Compound Description: AZD5363 is another selective AKT inhibitor investigated for its anti-cancer effects against malignant pleural mesothelioma. [] It inhibits AKT activity by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell survival and proliferation.
  • Relevance: Similar to afuresertib hydrochloride, AZD5363 belongs to the same chemical class of ATP-competitive AKT inhibitors. [] The shared mechanism of action and potential overlapping structural features make it a relevant compound for understanding structure-activity relationships within this class of inhibitors.

GSK690693

  • Compound Description: GSK690693 is a selective AKT inhibitor that demonstrates potent anti-tumor activity against various cancer cell lines, including those derived from malignant pleural mesothelioma. [] It interferes with AKT's ability to phosphorylate downstream targets, leading to cell cycle arrest and apoptosis.
  • Relevance: GSK690693 shares its classification as an ATP-competitive, specific AKT inhibitor with afuresertib hydrochloride. [] The shared mechanism of action suggests potential structural similarities within the kinase-binding domains, making it a relevant compound for studying the structural determinants of AKT inhibition.

MK-2206

  • Compound Description: MK-2206 is a potent and selective allosteric AKT inhibitor that has undergone extensive clinical investigation for its anti-cancer potential. [] Unlike afuresertib hydrochloride, which binds to the ATP-binding site, MK-2206 binds to an allosteric site on AKT, inducing a conformational change that prevents substrate binding and downstream signaling.
  • Relevance: While MK-2206 differs in its binding site compared to afuresertib hydrochloride, it ultimately targets the same AKT pathway and exhibits similar anti-tumor effects. [] This highlights the importance of AKT inhibition as a therapeutic strategy in cancer treatment and provides an opportunity to compare the efficacy and safety profiles of inhibitors with distinct binding modes.

Perifosine

  • Compound Description: Perifosine is an oral alkylphospholipid analog that inhibits AKT activity by interfering with its membrane localization and activation. [] By preventing AKT from associating with the cell membrane, perifosine disrupts its interaction with upstream activators, ultimately suppressing downstream signaling and promoting apoptosis.

PHT-427

  • Compound Description: PHT-427 is a potent and selective AKT inhibitor that demonstrates significant anti-tumor activity in preclinical models. [] Its precise mechanism of action and structural features may differ from afuresertib hydrochloride, but its inclusion in the study suggests a shared target within the AKT pathway.
  • Relevance: Similar to the other AKT inhibitors mentioned, PHT-427 is grouped into the same category of compounds designed to inhibit AKT activity. [] This categorization suggests potential structural similarities or a shared pharmacophore among these inhibitors, making it relevant for exploring structure-activity relationships and identifying novel AKT inhibitors with improved potency or selectivity.

TIC10

  • Compound Description: TIC10 is an inhibitor of AKT that exhibits anti-tumor activity against a range of cancer cell lines, including those derived from malignant pleural mesothelioma. []
  • Relevance: The inclusion of TIC10, alongside afuresertib hydrochloride and other AKT inhibitors, in a study investigating novel treatments for malignant pleural mesothelioma, suggests a potential structural relationship or shared mechanism of action within this category of compounds. [] This shared focus on AKT as a therapeutic target highlights its importance in cancer cell survival and proliferation.

Akti-1/2

  • Compound Description: Akti-1/2 is a selective inhibitor of AKT1 and AKT2 isoforms. [] While its specific structural features remain unclear, it demonstrates anti-tumor activity against various cancer cell lines, including malignant pleural mesothelioma.
  • Relevance: The inclusion of Akti-1/2 in a study evaluating the efficacy of AKT inhibitors, including afuresertib hydrochloride, against malignant pleural mesothelioma suggests a shared interest in targeting the AKT pathway. [] While specific structural details may differ, Akti-1/2's classification as an AKT inhibitor highlights the importance of this pathway in cancer development and progression.
Overview

Afuresertib hydrochloride is a small molecule drug primarily developed as an inhibitor of the serine/threonine-protein kinase AKT, which plays a crucial role in various cellular processes including metabolism, growth, and survival. It has been investigated for its potential therapeutic applications in treating several types of cancer, particularly those characterized by aberrant AKT signaling. The compound is recognized for its ability to suppress tumor growth and induce apoptosis in cancer cells.

Source and Classification

Afuresertib hydrochloride is classified as an investigational drug and is categorized under small molecule inhibitors targeting the AKT signaling pathway. It was initially developed by GlaxoSmithKline and is currently being evaluated in clinical trials for its efficacy against various malignancies, including breast cancer and other solid tumors .

Synthesis Analysis

The synthesis of afuresertib hydrochloride involves multiple steps that typically include the formation of key intermediates followed by final modifications to yield the active compound. The synthetic route can be summarized as follows:

  1. Formation of Core Structure: The synthesis begins with the preparation of a 1,6-naphthyridinone core scaffold using a divergent synthetic route involving several reagents such as Boc anhydride and DMAP.
  2. Functionalization: Key functional groups are introduced through reactions like reductive amination and selective protection/deprotection steps.
  3. Final Assembly: The final product is obtained through coupling reactions that assemble the various building blocks into the desired molecular structure .

Technical details reveal that careful optimization of reaction conditions, such as temperature and solvent choice, is critical to achieving high yields and purity of afuresertib hydrochloride.

Molecular Structure Analysis

Afuresertib hydrochloride has a complex molecular structure characterized by the following:

  • Molecular Formula: C18_{18}H17_{17}Cl2_{2}FN_{N}4OS
  • Molecular Weight: 427.32 g/mol
  • Structural Features: It contains multiple functional groups including a fluorine atom, two chlorine atoms, and a thiazole ring which contribute to its biological activity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target proteins .

Chemical Reactions Analysis

Afuresertib hydrochloride undergoes various chemical reactions that are crucial for its activity:

  • Covalent Bond Formation: The compound acts as a covalent inhibitor by forming stable bonds with cysteine residues in the active site of AKT, leading to irreversible inhibition.
  • Hydrolysis: In aqueous environments, afuresertib may undergo hydrolysis, impacting its stability and bioavailability.
  • Metabolic Transformations: In vivo studies indicate that afuresertib is metabolized through pathways involving cytochrome P450 enzymes, leading to various metabolites which may also exhibit pharmacological activity .
Mechanism of Action

Afuresertib hydrochloride primarily functions by inhibiting the AKT signaling pathway. The mechanism involves:

  1. Binding to AKT: Afuresertib binds to the ATP-binding site of AKT, preventing phosphorylation of downstream targets involved in cell survival and proliferation.
  2. Induction of Apoptosis: By inhibiting AKT activity, afuresertib promotes apoptosis in cancer cells, particularly those with hyperactive AKT signaling.
  3. Cell Cycle Arrest: Treatment with afuresertib results in cell cycle arrest at the G1 phase, thereby inhibiting tumor growth .

Data from clinical studies indicate that afuresertib effectively reduces tumor size and improves patient outcomes in specific cancer types.

Physical and Chemical Properties Analysis

The physical and chemical properties of afuresertib hydrochloride are essential for understanding its behavior in biological systems:

  • Solubility: Water solubility is low (0.00781 mg/mL), which may affect its bioavailability.
  • LogP Value: The logP value ranges from 3.45 to 3.75, indicating moderate lipophilicity which influences membrane permeability.
  • pKa Values: The strongest acidic pKa is 13.79 while the strongest basic pKa is 9.02, highlighting its potential ionization states under physiological conditions.
  • Polar Surface Area: A polar surface area of 72.94 Ų suggests limited ability to permeate biological membranes compared to more hydrophobic compounds .

These properties are critical for optimizing formulation strategies and delivery methods in clinical settings.

Applications

Afuresertib hydrochloride has been extensively studied for its potential applications in oncology:

  • Cancer Treatment: It is primarily being evaluated for use in treating various types of cancers including breast cancer, non-small cell lung cancer, and other solid tumors characterized by aberrant AKT pathway activation.
  • Combination Therapies: Clinical trials are exploring afuresertib's efficacy when used in combination with other therapeutic agents such as hormonal therapies or chemotherapeutics to enhance treatment outcomes .

Properties

CAS Number

1047645-82-8

Product Name

Afuresertib hydrochloride

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride

Molecular Formula

C18H18Cl3FN4OS

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1

InChI Key

YFQJOPFTGMHYNV-YDALLXLXSA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl

Synonyms

GSK2110183B

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.